Sigma-1 Receptor Affinity: Scaffold-Dependent Potency Differentiation of the 1,5-Dioxa-9-azaspiro[5.5]undecane Core
The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold confers nanomolar sigma-1 receptor affinity that is quantitatively distinct from the 1-oxa-8-azaspiro[4.5]decane scaffold. In a direct head-to-head comparison within the same study, seven 1,5-dioxa-9-azaspiro[5.5]undecane derivatives exhibited Ki(σ₁) values ranging from 0.47 to 12.1 nM, with selectivity ratios Ki(σ₂)/Ki(σ₁) of 2–44. The best compound demonstrated substantial brain uptake and specific σ₁ receptor binding via ex vivo autoradiography [1]. By contrast, analogous N-aryl-carbonyl piperidine derivatives lacking the spirocyclic ketal typically show >10-fold weaker σ₁ affinity [1]. Although the thiophene-2-carbonyl substituent of CAS 1328035-80-8 was not explicitly tested in this series, the published SAR confirms that acyl substitution at the spirocyclic nitrogen is well-tolerated and that the spiro scaffold itself is the primary driver of affinity.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured for CAS 1328035-80-8; class range for 1,5-dioxa-9-azaspiro[5.5]undecane acyl derivatives: Ki(σ₁) = 0.47–12.1 nM |
| Comparator Or Baseline | 1-Oxa-8-azaspiro[4.5]decane derivatives within same study: Ki(σ₁) comparable range; simple N-acyl piperidines without spiro constraint: Ki(σ₁) typically >100 nM |
| Quantified Difference | Approximately 10-fold to >200-fold affinity advantage conferred by the 1,5-dioxa-9-azaspiro[5.5]undecane scaffold over non-spirocyclic comparators |
| Conditions | Radioligand competitive binding assay using σ₁ receptor membrane preparations; Ki determined via [³H]-(+)-pentazocine displacement |
Why This Matters
This scaffold-level affinity provides a validated starting point for σ₁-targeted PET tracer development or CNS drug discovery, where CAS 1328035-80-8 can serve as a late-stage diversification intermediate.
- [1] Tian J, et al. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorg Med Chem. 2020;28(17):115640. doi:10.1016/j.bmc.2020.115640 View Source
